molecular formula C20H22IN3O3 B12026733 N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide CAS No. 767335-47-7

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide

Katalognummer: B12026733
CAS-Nummer: 767335-47-7
Molekulargewicht: 479.3 g/mol
InChI-Schlüssel: KNIXTHCSLPVDOM-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxybenzylidene group, a hydrazino group, and an iodobenzamide moiety. Its molecular formula is C18H20IN3O2, and it has a molecular weight of 449.28 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves a multi-step process. One common method includes the condensation of 4-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the iodobenzamide moiety can facilitate the compound’s binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide
  • N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-bromobenzamide
  • N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-fluorobenzamide

Uniqueness

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity compared to other halogenated derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and biochemical research .

Eigenschaften

CAS-Nummer

767335-47-7

Molekularformel

C20H22IN3O3

Molekulargewicht

479.3 g/mol

IUPAC-Name

N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C20H22IN3O3/c1-2-3-12-27-16-10-8-15(9-11-16)13-23-24-19(25)14-22-20(26)17-6-4-5-7-18(17)21/h4-11,13H,2-3,12,14H2,1H3,(H,22,26)(H,24,25)/b23-13+

InChI-Schlüssel

KNIXTHCSLPVDOM-YDZHTSKRSA-N

Isomerische SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.